molecular formula C9H4Cl2F6O B1294728 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 65072-48-2

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B1294728
CAS RN: 65072-48-2
M. Wt: 313.02 g/mol
InChI Key: JCCWOKZXPBZZBV-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" is a fluorinated organic molecule that contains both chloro and fluoro substituents on an aromatic ring, as well as a hexafluoropropanol moiety. This structure suggests potential applications in materials science and organic synthesis due to the unique properties imparted by the fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated intermediates with other organic molecules. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This method could potentially be adapted for the synthesis of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by substituting the phenol with a 3,4-dichlorophenol derivative.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which forms two-dimensional layers due to these interactions . Similarly, the structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide shows significant dihedral angles between the aromatic rings and the acetamide group, indicating that the presence of halogen atoms can influence the overall molecular conformation .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine. For example, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . This suggests that the hexafluoropropanol moiety in the compound of interest could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. Fluorine imparts high electronegativity, chemical resistance, and unique intermolecular interactions. For instance, the ordered porous films based on fluorinated polyimide derived from hexafluoropropane dianhydride exhibit good solubility and hydrophilicity . These properties are indicative of the potential behavior of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in various environments and could guide its applications in material science or as an intermediate in organic synthesis.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Research on related chlorophenyl compounds has revealed insights into their metabolic pathways and potential toxicity in various biological systems. For example, studies on the metabolism of procymidone derivatives in female rats have shown that such compounds undergo extensive metabolism, involving hydrolysis, dealkylation, and oxidation, with hydrolysis products being major metabolites (Tarui et al., 2009). This suggests a complex metabolic fate for chlorophenyl compounds, potentially including 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, in biological organisms.

Environmental Impact and Bioaccumulation

Chlorophenols, including compounds structurally related to 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied for their environmental persistence and bioaccumulation potential. A study on the fate of 2,4-dichlorophenoxyacetic acid in bluegill sunfish proposed a metabolic pathway where the compound is metabolized to dichlorophenol and conjugates, indicating the environmental transformation and bioaccumulation potential of such compounds (Barnekow et al., 2001).

Endocrine Disruption Potential

Some chlorophenyl compounds have been investigated for their endocrine-disrupting effects. For example, 2,4-dichlorophenol has been evaluated for its potential as an environmental endocrine disruptor, affecting sex hormones and toxicological endpoints in a dose-dependent manner in aquatic organisms (Zhang et al., 2008). This raises questions about the potential endocrine-disrupting effects of structurally related compounds like 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Antiprotozoal Activity

Chlorophenyl compounds have also been explored for their medicinal properties, such as antiprotozoal activity. The synthesis and evaluation of 2,5-bis(4-guanylphenyl)furans, which include chlorophenyl groups, have demonstrated significant activity against Trypanosoma rhodesiense, suggesting potential therapeutic applications for chlorophenyl compounds in treating protozoal infections (Das & Boykin, 1977).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves looking at current research on the compound and identifying areas where further research is needed. It could include potential new synthesis methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWOKZXPBZZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070180
Record name 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

CAS RN

65072-48-2
Record name 3,4-Dichloro-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65072-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,4-dichloro-alpha,alpha-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3,4-dichloro-.alpha.,.alpha.-bis(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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